

# GO-203 TFA: A Targeted Approach Against MUC1-C Driven Malignancies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GO-203 TFA

Cat. No.: B1151391

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**GO-203 TFA** is a novel, cell-penetrating peptide inhibitor targeting the oncoprotein Mucin 1 (MUC1), specifically its C-terminal subunit (MUC1-C). Aberrantly overexpressed in a vast majority of solid tumors and hematologic malignancies, MUC1-C plays a pivotal role in tumorigenesis, progression, and therapeutic resistance. This document provides a comprehensive overview of the pre-clinical and clinical evidence demonstrating the efficacy of **GO-203 TFA** across various cancer types. It details the underlying mechanism of action, summarizes key quantitative data from seminal studies, and outlines the experimental protocols utilized to validate its anti-cancer activity.

## Introduction: The MUC1-C Oncoprotein as a Therapeutic Target

The MUC1 protein is a heterodimeric glycoprotein that is overexpressed in 80-90% of all solid tumors, including breast, prostate, lung, colon, pancreatic, and ovarian cancers, as well as in several hematologic malignancies.<sup>[1]</sup> This overexpression is often associated with a poor prognosis.<sup>[1]</sup> The oncogenic functions of MUC1 are primarily driven by its C-terminal subunit, MUC1-C, which can homodimerize and translocate to the nucleus, where it regulates the expression of genes involved in cell proliferation, survival, and metastasis.<sup>[2][3]</sup> **GO-203 TFA** is

an all D-amino acid peptide designed to specifically inhibit the homodimerization of MUC1-C, thereby blocking its downstream oncogenic signaling.[4][5]

## Mechanism of Action of GO-203 TFA

**GO-203 TFA** is a cell-penetrating peptide that consists of a poly-arginine transduction domain linked to a sequence (CQCRRKN) that binds to the CQC motif within the MUC1-C cytoplasmic tail.[2][4] This binding competitively inhibits the formation of MUC1-C homodimers, a critical step for its oncogenic activity.[2][4] The disruption of MUC1-C homodimerization by GO-203 leads to several downstream anti-cancer effects:

- Inhibition of Oncogenic Signaling Pathways: **GO-203 TFA** has been shown to downregulate the PI3K-AKT-S6K1 pathway, which is crucial for cell growth and survival.[4]
- Induction of Oxidative Stress: The treatment with **GO-203 TFA** leads to the production of reactive oxygen species (ROS) and a subsequent loss of mitochondrial transmembrane potential, ultimately triggering apoptosis.[4]
- Downregulation of TIGAR: **GO-203 TFA** has been observed to downregulate the TP53-induced glycolysis and apoptosis regulator (TIGAR), a protein that protects cancer cells from oxidative stress.[4][5]
- Abrogation of Therapeutic Resistance: In HER2-positive breast cancer, GO-203 disrupts the interaction between MUC1-C and HER2, leading to decreased HER2 activation and potentially overcoming trastuzumab resistance.[2] Furthermore, by suppressing MCL-1 and BFL-1, GO-203 shows potential in overcoming resistance to Bcl-2 family inhibitors like ABT-737.[6]

## Mechanism of Action of GO-203 TFA

[Click to download full resolution via product page](#)

**Fig. 1:** Simplified signaling pathway of GO-203 TFA's mechanism of action.

## Efficacy of GO-203 TFA in Various Cancer Types

**GO-203 TFA** has demonstrated efficacy in a broad range of cancer types in both preclinical and clinical settings.

## Solid Tumors

Preclinical studies have shown the anti-tumor activity of GO-203 in various solid tumors that overexpress MUC1.[\[1\]](#) A Phase I clinical trial (NCT01279603) was initiated to evaluate the safety, tolerability, and potential anti-tumor activity of GO-203-2c in patients with solid tumors.

[\[1\]](#)

- HER2-Positive Breast Cancer: In SKBR3 and BT474 cell lines, treatment with 5  $\mu$ M GO-203 for 48 hours disrupted the interaction between MUC1-C and HER2, leading to decreased HER2 activation and inhibition of cell growth.[\[2\]](#)
- Triple-Negative Breast Cancer (TNBC): GO-203 targets cancer stem cells in TNBC by inhibiting MUC1-C function.[\[3\]](#) In BT-549 and SUM149 TNBC cell lines, 1  $\mu$ mol/L GO-203 for 48 hours attenuated the nuclear localization of MUC1-C and induced markers of DNA damage.[\[7\]](#)
- In vitro studies on MUC1-positive colorectal cancer cells (SKCO-1 and COLO-205) showed that 5  $\mu$ M GO-203 for three days inhibited cell proliferation by increasing ROS and decreasing mitochondrial membrane potential.[\[4\]](#)[\[5\]](#) GO-203 had no effect on MUC1-negative colon cancer cells.[\[4\]](#)
- In vivo, daily intraperitoneal injections of GO-203 (18 mg/kg/day) for 28 days led to complete regression of COLO-205 tumor xenografts in nude mice, with no regrowth observed by day 180.[\[4\]](#)
- A nanoparticle formulation of GO-203 was shown to be effective in inhibiting the self-renewal capacity of lung cancer cells.[\[8\]](#)

Preclinical models have suggested the efficacy of GO-203 in other MUC1-expressing solid tumors, including prostate and pancreatic cancers.[\[1\]](#)

## Hematologic Malignancies

A Phase I/II clinical trial (NCT02204085) is investigating the MUC1 inhibitor GO-203-2C, alone and in combination with decitabine, for the treatment of relapsed or refractory AML.[9][10] The study aims to determine the maximum tolerated dose and clinical response.[9]

## Quantitative Data Summary

| Cancer Type           | Model System         | GO-203 TFA Concentration | Duration of Treatment | Observed Effect                                             | Reference |
|-----------------------|----------------------|--------------------------|-----------------------|-------------------------------------------------------------|-----------|
| Breast Cancer (HER2+) | SKBR3, BT474 cells   | 5 $\mu$ M                | 48 hours              | Decreased HER2 activation, inhibited cell growth            | [2]       |
| Breast Cancer (TNBC)  | BT-549, SUM149 cells | 1 $\mu$ M                | 48 hours              | Attenuated nuclear MUC1-C, induced DNA damage               | [7]       |
| Colon Cancer          | SKCO-1 cells         | 5 $\mu$ M                | 3 days                | ~80% cell death, decreased mitochondrial membrane potential | [4]       |
| Colon Cancer          | COLO-205 xenografts  | 18 mg/kg/day (IP)        | 28 days               | Complete tumor regression                                   | [4]       |
| Multiple Myeloma      | Human myeloma cells  | Not specified            | Not specified         | Dependent on MUC1-C function for survival                   | [1]       |

## Experimental Protocols

## Cell Viability Assays

- Cell Lines: MUC1-positive (e.g., SKCO-1, Colo-205, SKBR3, BT474) and MUC1-negative (e.g., SW480, LOVO) cancer cell lines.
- Procedure: Cells are plated at a density of 20,000–30,000 cells per well and cultured for 48 hours. GO-203 is added at the desired concentration (e.g., 5  $\mu$ M) daily for a specified period (e.g., up to six days). Cell viability is assessed by trypan blue exclusion and counting with a hemocytometer.[\[5\]](#)

## Western Blotting for Protein Expression and Pathway Activation

- Procedure: Cells are treated with GO-203 or a control peptide for the indicated times. Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins of interest (e.g., MUC1-C, HER2, p-HER2, AKT, p-AKT) are detected by immunoblotting with specific primary and secondary antibodies.

## In Vivo Xenograft Studies

- Animal Model: Nude mice.
- Procedure: Human tumor cells (e.g., COLO-205) are subcutaneously injected into the flanks of the mice. Once tumors are established, mice are treated with GO-203 (e.g., 18 mg/kg/day via intraperitoneal injection) or a vehicle control for a specified duration. Tumor volume is measured regularly to assess treatment efficacy.[\[4\]](#)

## Clinical Trial Protocol (Phase I/II for AML - NCT02204085)

- Patient Population: Patients with relapsed or refractory Acute Myeloid Leukemia.[\[9\]](#)[\[10\]](#)
- Study Design: A Phase I dose-escalation phase using a standard 3+3 design to determine the maximum tolerated dose of GO-203-2c, followed by a Phase II expansion cohort to assess clinical response.[\[9\]](#)
- Treatment: GO-203-2c is administered daily on a predetermined schedule within a 28-day cycle. In the combination arm, decitabine is administered at 20mg/m<sup>2</sup> on days 8-12 of the cycle.[\[9\]](#)

# Nanoparticle Formulation for Enhanced Delivery

To improve the pharmacokinetic properties of the peptide inhibitor, a novel polymeric nanoparticle (NP) formulation of GO-203 has been developed.[8] Encapsulating GO-203 in tetrablock polylactic acid (PLA)-polyethylene glycol (PEG)-polypropylene glycol (PPG)-PEG copolymers allows for sustained release and requires less frequent dosing.[8] In preclinical models, weekly administration of GO-203/NPs demonstrated comparable efficacy to daily dosing of non-encapsulated GO-203 in causing tumor regression.[8]



[Click to download full resolution via product page](#)

**Fig. 2:** General experimental workflow for evaluating the efficacy of **GO-203 TFA**.

## Conclusion

**GO-203 TFA** represents a promising targeted therapy for a wide array of MUC1-C-expressing cancers. Its well-defined mechanism of action, coupled with compelling preclinical and emerging clinical data, underscores its potential as a monotherapy or in combination with other

anti-cancer agents. Further clinical investigation is warranted to fully elucidate its therapeutic benefits in various cancer patient populations.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. oncozine.com [oncozine.com]
- 2. researchgate.net [researchgate.net]
- 3. Addiction of Cancer Stem Cells to MUC1-C in Triple-Negative Breast Cancer Progression | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Intracellular targeting of the oncogenic MUC1-C protein with a GO-203 nanoparticle formulation overcomes MCL-1- and BFL-1-mediated resistance in human carcinoma cells. - ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. INTRACELLULAR TARGETING OF THE ONCOGENIC MUC1-C PROTEIN WITH A NOVEL GO-203 NANOPARTICLE FORMULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Phase I/II Trial of the MUC1 inhibitor, GO-203-2c alone and in combination with decitabine in patients with relapsed or refractory acute myeloid leukemia | Dana-Farber Cancer Institute [dana-farber.org]
- To cite this document: BenchChem. [GO-203 TFA: A Targeted Approach Against MUC1-C Driven Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1151391#in-which-cancer-types-is-go-203-tfa-effective>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)